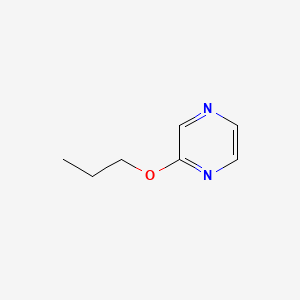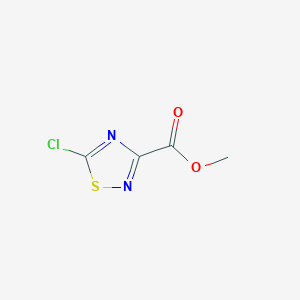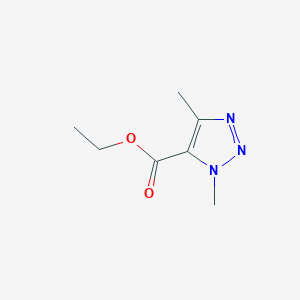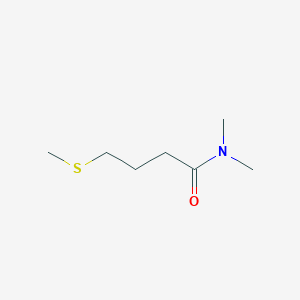
N,N-dimethyl-4-(methylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(methylsulfanyl)butanamide (DMMSB) is a sulfur-containing organic compound belonging to the class of amides. It is an important compound in the field of organic chemistry, due to its wide range of applications in both synthetic and biological research. DMMSB is used as a reagent in the synthesis of various compounds, and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
N,N-dimethyl-4-(methylsulfanyl)butanamide has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry and pharmacology. In organic synthesis, this compound is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In biochemistry and pharmacology, this compound has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)butanamide is not completely understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of this compound and the target molecule. This covalent bond is thought to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the activation of certain receptors, and the modulation of gene expression. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of N,N-dimethyl-4-(methylsulfanyl)butanamide in laboratory experiments has several advantages. It is relatively inexpensive, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, with a long shelf-life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent prior to use. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in certain situations.
Future Directions
The potential future directions for N,N-dimethyl-4-(methylsulfanyl)butanamide are numerous. One potential direction is the further exploration of its biochemical and physiological effects. Additionally, this compound could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanism of action of various compounds, and to develop new synthetic methods. Finally, this compound could be used to develop new agrochemicals or dyes, or to improve existing ones.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(methylsulfanyl)butanamide can be achieved through a variety of methods, such as the reaction of dimethyl sulfoxide (DMSO) with methyl butanamide (MBA). This reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction of DMSO with MBA can be represented by the following equation:
DMSO + MBA → this compound + H2O
In addition to the reaction of DMSO with MBA, this compound can also be synthesized from the reaction of dimethyl sulfide (DMS) with methyl butanamide (MBA) in the presence of a base. This reaction can be represented by the following equation:
DMS + MBA → this compound + H2S
properties
IUPAC Name |
N,N-dimethyl-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-8(2)7(9)5-4-6-10-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPKNSKRCGDVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1880785-14-7 |
Source


|
| Record name | N,N-dimethyl-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

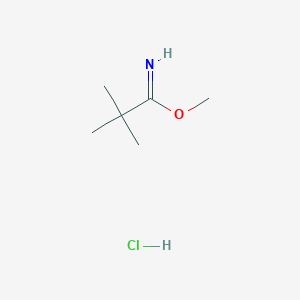

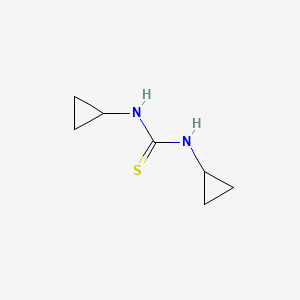
![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)
